

25R-Inokosterone: A Phytoecdysteroid in Traditional Medicine and its Modern Pharmacological Significance

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Compound of Interest

Compound Name: 25R-Inokosterone

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

25R-Inokosterone is a naturally occurring phytoecdysteroid, a class of compounds structurally similar to insect molting hormones. It is an isomer of 25S-inokosterone, with the difference lying in the stereochemistry at the C-25 position.[1] This compound is a significant bioactive constituent of several plants utilized in traditional medicine, most notably from the roots of *Achyranthes bidentata* Blume (known as "Huai Niuxi" in Traditional Chinese Medicine - TCM) and *Gentiana rigescens*. [2][3] In TCM, *Achyranthes bidentata* is traditionally used to nourish the liver and kidneys, strengthen bones and muscles, and to treat conditions such as joint pain, and menstrual disorders. [4][5] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these traditional uses, revealing a range of pharmacological activities for **25R-Inokosterone**, including osteogenic, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the current scientific understanding of **25R-Inokosterone**, focusing on its role in traditional medicine, its pharmacological activities supported by quantitative data, detailed experimental protocols for its study, and its known mechanisms of action.

Chemical and Physical Properties

25R-Inokosterone is a polyhydroxylated steroidal ketone. Its chemical properties are summarized below.

Property	Value
Molecular Formula	C ₂₇ H ₄₄ O ₇
Molecular Weight	480.6 g/mol
IUPAC Name	(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
CAS Number	19682-38-3

Role in Traditional Medicine

In Traditional Chinese Medicine, the herb *Achyranthes bidentata*, a primary source of **25R-Inokosterone**, is valued for its ability to "invigorate blood circulation and remove blood stasis" and to "strengthen sinews and bones". It is a common ingredient in formulas used to treat osteoporosis, arthritis, and traumatic injuries.^[4] The presence of phytoecdysteroids like **25R-Inokosterone** is believed to contribute significantly to these therapeutic effects. The processing of *Achyranthes bidentata* roots, such as salt-processing, has been found to increase the concentration of **25R-inokosterone**, which is thought to enhance its therapeutic efficacy.^[4]

Pharmacological Activities and Quantitative Data

Scientific studies have begun to validate the traditional uses of plants containing **25R-Inokosterone**, revealing several key pharmacological activities. The available quantitative data from these studies are summarized below.

Osteogenic Activity

25R-Inokosterone has demonstrated significant potential in promoting bone formation, supporting its traditional use in treating bone-related ailments.

Assay	Cell Line/Model	Concentrations Tested	Observed Effect	Reference
Osteogenic Differentiation of BMSCs	Bone Marrow Mesenchymal Stem Cells (BMSCs)	50, 100, 200 mg/L (approx. 104, 208, 416 μ M)	Improved cell viability, osteogenic differentiation, and cellular mineralization. Increased expression of BMP2, Smad1, RUNX2, Collagen I, ALP, and OCN.	[6]
In vivo Osteoporosis Model	Ovariectomy (OVX)-induced OP rats	2, 4 mg/kg (by gavage)	Antagonized bone loss and improved osteogenic differentiation marker expression.	[6]

Anti-inflammatory and Antioxidant Activity

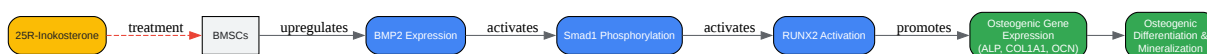
While specific IC₅₀ or EC₅₀ values for purified **25R-Inokosterone** are not readily available in the cited literature, studies on extracts containing this compound and related phytoecdysteroids suggest potent anti-inflammatory and antioxidant effects. These activities are often attributed to the modulation of key inflammatory and oxidative stress pathways.

Mechanisms of Action and Signaling Pathways

Research into the molecular mechanisms of **25R-Inokosterone** has identified key signaling pathways through which it exerts its biological effects.

BMP2 Signaling Pathway in Osteogenic Differentiation

25R-Inokosterone promotes the differentiation of bone marrow mesenchymal stem cells into osteoblasts by activating the Bone Morphogenetic Protein 2 (BMP2) signaling pathway.[6] This pathway is crucial for bone formation and repair. The proposed mechanism involves the upregulation of BMP2 expression, which then leads to the phosphorylation and activation of Smad1. Activated Smad1 forms a complex that translocates to the nucleus and, in conjunction with the transcription factor RUNX2, promotes the expression of osteogenic marker genes like alkaline phosphatase (ALP), collagen I, and osteocalcin (OCN), ultimately leading to matrix mineralization and bone formation.[6]

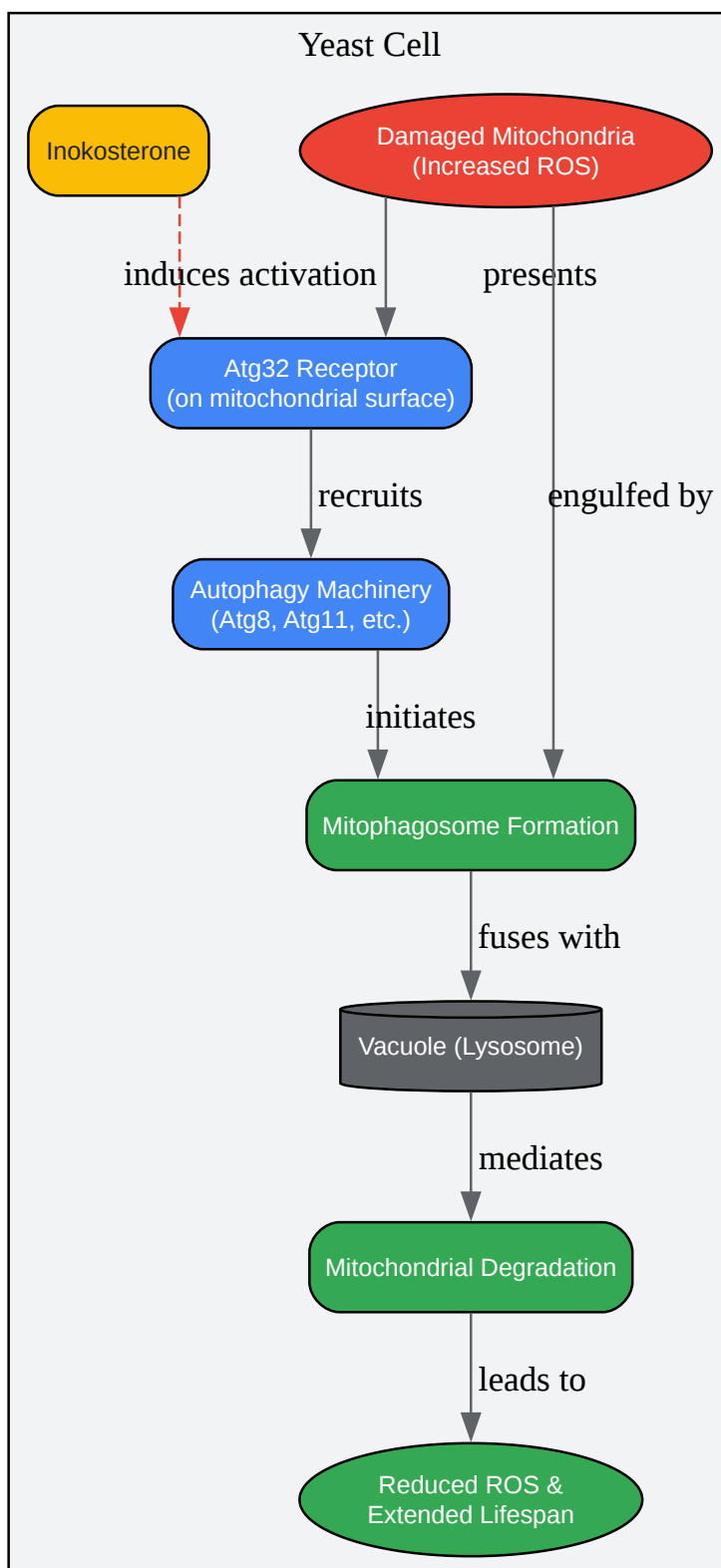


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Caption: Inokosterone-induced BMP2 signaling in osteogenic differentiation.

Mitophagy Pathway in Anti-aging

In studies using yeast as a model organism, inokosterone has been shown to extend lifespan by inducing mitophagy, a specific form of autophagy for the selective degradation of mitochondria. This process is critical for mitochondrial quality control and reducing oxidative stress. The proposed mechanism involves the receptor protein Atg32 on the mitochondrial surface, which, when activated, recruits the core autophagy machinery (e.g., Atg8, Atg11) to engulf and degrade damaged or superfluous mitochondria. This cellular cleansing process helps to reduce the accumulation of reactive oxygen species (ROS), a key factor in aging.



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Caption: Inokosterone-induced mitophagy for cellular anti-aging effects.

Experimental Protocols

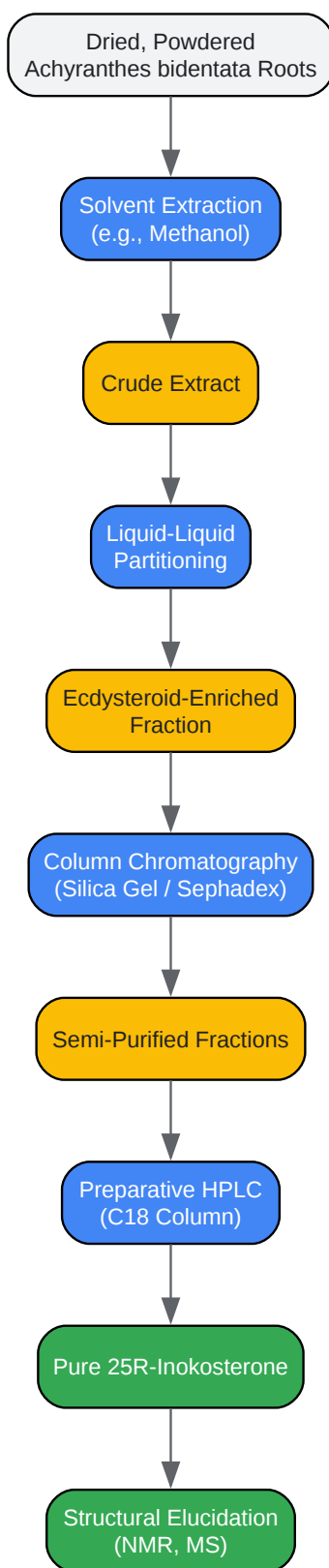
This section provides detailed methodologies for key experiments relevant to the study of **25R-Inokosterone**'s biological activities.

Extraction and Isolation of 25R-Inokosterone from *Achyranthes bidentata*

This protocol describes a general method for the extraction and chromatographic separation of **25R-Inokosterone**.

- Extraction:
 - Dried and powdered roots of *Achyranthes bidentata* are extracted with a solvent such as methanol or ethanol at room temperature or under reflux.
 - The extraction is typically repeated multiple times to ensure maximum yield.
 - The combined extracts are filtered and concentrated under reduced pressure to obtain a crude extract.
- Fractionation:
 - The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The ecdysteroid-containing fraction is typically enriched in the more polar fractions.
- Chromatographic Purification:
 - The enriched fraction is subjected to column chromatography on silica gel or Sephadex LH-20.
 - Elution is performed with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate the components.
 - Fractions are collected and monitored by Thin Layer Chromatography (TLC).

- HPLC Isolation:
 - Fractions containing inokosterone are further purified by High-Performance Liquid Chromatography (HPLC), often using a C18 reversed-phase column.[\[1\]](#)[\[7\]](#)
 - An isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water is used.[\[7\]](#)
 - The elution is monitored by a UV detector, typically at around 245 nm.[\[1\]](#)
 - The peaks corresponding to **25R-Inokosterone** and its epimer 25S-Inokosterone are collected.
- Structure Elucidation:
 - The structure and stereochemistry of the isolated compounds are confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (^1H -NMR, ^{13}C -NMR, COSY, HMBC).[\[1\]](#)



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Caption: General workflow for the extraction and isolation of **25R-Inokosterone**.

Osteogenic Differentiation and Mineralization Assay (Alizarin Red S Staining)

This protocol is used to assess the ability of **25R-Inokosterone** to induce mineralization in osteoblast precursor cells, such as Bone Marrow Mesenchymal Stem Cells (BMSCs).

- Cell Culture:
 - Seed BMSCs in a multi-well plate and culture until they reach 80-90% confluency.
- Induction of Differentiation:
 - Replace the growth medium with an osteogenic differentiation medium containing **25R-Inokosterone** at various concentrations (e.g., 104, 208, 416 μM).^[6] A negative control group (osteogenic medium without inokosterone) and a vehicle control should be included.
 - Culture the cells for 14-21 days, changing the medium every 2-3 days.
- Fixation:
 - Aspirate the medium and wash the cells gently with Phosphate-Buffered Saline (PBS).
 - Fix the cells with 4% paraformaldehyde or 10% formalin for 30-60 minutes at room temperature.
- Staining:
 - Wash the fixed cells with deionized water.
 - Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-45 minutes at room temperature in the dark.
 - Aspirate the staining solution and wash the cells several times with deionized water to remove excess stain.
- Analysis:
 - Calcium deposits, indicating matrix mineralization, will stain bright orange-red.

- The stained wells can be visualized and photographed using a microscope. For quantitative analysis, the stain can be extracted with a solution (e.g., 10% cetylpyridinium chloride) and the absorbance measured spectrophotometrically.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the free radical scavenging capacity of **25R-Inokosterone**.

- Preparation of Reagents:
 - Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
 - Prepare serial dilutions of **25R-Inokosterone** in a suitable solvent (e.g., methanol or DMSO). A known antioxidant, such as ascorbic acid or quercetin, should be used as a positive control.
- Assay Procedure:
 - In a 96-well plate, add a small volume of the **25R-Inokosterone** solutions (or controls) to each well.
 - Add the DPPH solution to each well to initiate the reaction. A blank well should contain only the solvent and DPPH solution.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement:
 - Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
- Calculation:
 - The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(A_{\text{blank}} - A_{\text{sample}}) / A_{\text{blank}}] \times 100$ where A_{blank} is the absorbance of the blank and A_{sample} is the absorbance of the sample.

- The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of **25R-Inokosterone**.

Conclusion and Future Directions

25R-Inokosterone stands out as a promising bioactive compound with a strong foundation in traditional medicine and growing support from modern pharmacological research. Its demonstrated ability to promote osteogenic differentiation via the BMP2 signaling pathway provides a clear scientific rationale for its traditional use in strengthening bones and treating skeletal disorders. Furthermore, its role in promoting cellular health through mechanisms like mitophagy highlights its potential as an anti-aging agent.

For drug development professionals, **25R-Inokosterone** represents a valuable lead compound. However, further research is necessary to fully characterize its therapeutic potential. Key future directions should include:

- **Quantitative Pharmacological Studies:** Determining the IC₅₀ and EC₅₀ values for its anti-inflammatory and antioxidant activities is crucial for understanding its potency and for comparative analysis.
- **Receptor Binding Studies:** Elucidating its binding affinity and selectivity for nuclear receptors, such as the estrogen receptor, will provide deeper insights into its mechanism of action and potential side effects.
- **Pharmacokinetic and Toxicological Profiling:** Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for evaluating its drug-like properties and safety profile for clinical development.
- **Clinical Trials:** Ultimately, well-designed clinical trials are needed to validate its efficacy and safety in treating conditions like osteoporosis and inflammatory disorders in humans.

The continued investigation of **25R-Inokosterone**, bridging the gap between traditional knowledge and modern science, holds significant promise for the development of novel therapeutics.

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